2-Phenyl-4-nitroanisol
Overview
Description
2-Phenyl-4-nitroanisol, also known as 2,6-diiodo-4-nitroanisole, is a compound that has been studied for its interesting chemical and physical properties. It is characterized by the presence of nitro, iodo, and methoxy functional groups attached to a benzene ring, which contribute to its reactivity and interaction with other molecules .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that can include the formation of intermediates such as N-acylbenzotriazole, which can undergo further reactions to form various derivatives. For instance, 2-nitrophenyl isocyanide has been used as a convertible isocyanide in the synthesis of complex structures like the fused gamma-lactam beta-lactone bicycle, which is relevant to proteasome inhibitor omuralide . Although not directly related to 2-Phenyl-4-nitroanisol, these studies provide insight into the synthetic strategies that could be applied to similar nitroaromatic compounds.
Molecular Structure Analysis
The molecular structure of 2-Phenyl-4-nitroanisol is influenced by the interplay of various non-covalent interactions. In the case of 2,6-diiodo-4-nitroanisole, the molecules are linked by hydrogen bonds, iodo-nitro interactions, and aromatic pi-pi stacking interactions. These interactions can lead to the formation of supramolecular structures in one, two, or three dimensions, which is significant for understanding the compound's crystalline properties and potential applications in materials science .
Chemical Reactions Analysis
2-Phenyl-4-nitroanisol and its related compounds exhibit a range of chemical reactivities. For example, 4-nitroanisole can undergo photoreactions with nucleophiles such as cyanate ion, leading to substitution reactions that are sensitive to the presence of oxygen . Additionally, the photochemical behavior of 4-(2-nitrophenyl)-1,4-dihydropyridines has been studied, providing evidence for electron transfer processes and the formation of intermediates . These findings are relevant to understanding the chemical behavior of 2-Phenyl-4-nitroanisol under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Phenyl-4-nitroanisol are closely related to its molecular structure. The presence of nitro and methoxy groups can influence the compound's electrochemical characteristics, as seen in studies of nitroanisole isomers. These groups affect the reduction potentials and the stability of free radicals formed during electrochemical processes . The reactivity of these radicals with other molecules, such as glutathione, has also been quantitatively assessed, providing a deeper understanding of the compound's behavior in biological systems .
Scientific Research Applications
Electrochemical Characteristics and Radical Formation
A study by Núñez-Vergara et al. (2002) explored the electrochemical properties and radical formation of nitroanisole isomers, including 2-Phenyl-4-nitroanisol, across different electrolytic media. It provided insights into the reduction processes, demonstrating the formation of free radicals in aprotic media, characterized using electron paramagnetic resonance. This research is significant for understanding the electrochemical behavior of nitroanisoles in various environments, contributing to fields like synthetic chemistry and environmental science. Read more.
Analytical Method for Determination in Cosmetics
Huang et al. (2017) established an analytical method for determining nitrogen-containing phenyl ethers, including 2-Phenyl-4-nitroanisol, in cosmetics. This method utilized gas chromatography with mass spectrometry, enhancing the ability to detect these compounds accurately within consumer products, ensuring safety and compliance with regulations. Read more.
Solubility in Supercritical Carbon Dioxide
Medina and Bueno (2000) investigated the solubility of 2-Phenyl-4-nitroanisol in supercritical carbon dioxide, providing valuable data for its application in supercritical fluid extraction processes. This study is crucial for industries looking to implement environmentally friendly and efficient extraction techniques, particularly in pharmaceuticals and natural products isolation. Read more.
Detection in Workplace Air
Jeżewska and Woźnica (2020) developed a method for determining the concentration of 2-Phenyl-4-nitroanisol in workplace air. This research is crucial for occupational health, ensuring that industrial environments adhere to safety standards and protect workers from potential toxic exposure. Read more.
Environmental Fate and Toxicity
Kadoya et al. (2019) explored the environmental fate of 4-nitroanisole, a compound related to 2-Phenyl-4-nitroanisol, highlighting its transformation into more toxic azo compounds under reducing conditions. This study underscores the environmental impact of nitroaromatic compounds and their potential risks, informing remediation strategies and environmental policies. Read more.
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-methoxy-4-nitro-2-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13-8-7-11(14(15)16)9-12(13)10-5-3-2-4-6-10/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVBQSMLKLCRCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80423753 | |
Record name | 2-phenyl-4-nitroanisol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80423753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-4-nitroanisol | |
CAS RN |
15854-75-8 | |
Record name | 2-Methoxy-5-nitro-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15854-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-phenyl-4-nitroanisol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80423753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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